molecular formula C10H16ClN3 B1502748 1-(4-Methyl-pyridin-2-yl)-piperazine hydrochloride CAS No. 1185306-81-3

1-(4-Methyl-pyridin-2-yl)-piperazine hydrochloride

Cat. No. B1502748
CAS RN: 1185306-81-3
M. Wt: 213.71 g/mol
InChI Key: COMHYMSPSWPVIB-UHFFFAOYSA-N
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Description

1-(4-Methyl-pyridin-2-yl)-piperazine hydrochloride, also known as MPHP, is a psychoactive drug that belongs to the class of synthetic cathinones. It is a designer drug that has gained popularity in recent years due to its stimulating and euphoric effects. MPHP is a white crystalline powder that is soluble in water and other organic solvents. The chemical formula of MPHP is C12H18ClN3 and its molecular weight is 237.75 g/mol.

Mechanism of Action

The mechanism of action of 1-(4-Methyl-pyridin-2-yl)-piperazine hydrochloride involves its interaction with the dopamine, norepinephrine, and serotonin transporters in the brain. 1-(4-Methyl-pyridin-2-yl)-piperazine hydrochloride inhibits the reuptake of these neurotransmitters, leading to an increase in their levels in the synaptic cleft. This results in increased stimulation of the central nervous system, leading to the psychoactive effects of 1-(4-Methyl-pyridin-2-yl)-piperazine hydrochloride.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(4-Methyl-pyridin-2-yl)-piperazine hydrochloride include increased heart rate, blood pressure, and body temperature. It also leads to increased alertness, euphoria, and a sense of well-being. However, long-term use of 1-(4-Methyl-pyridin-2-yl)-piperazine hydrochloride can lead to addiction, psychosis, and other adverse effects on mental and physical health.

Advantages and Limitations for Lab Experiments

1-(4-Methyl-pyridin-2-yl)-piperazine hydrochloride has advantages in lab experiments due to its ability to selectively target the dopamine, norepinephrine, and serotonin transporters. This allows for the study of the specific effects of these neurotransmitters on the central nervous system. However, the psychoactive effects of 1-(4-Methyl-pyridin-2-yl)-piperazine hydrochloride can also limit its use in certain experiments, as it may interfere with the behavior of test subjects.

Future Directions

For research on 1-(4-Methyl-pyridin-2-yl)-piperazine hydrochloride include investigating its potential use as a treatment for depression and other mood disorders. Studies can also focus on the development of new synthetic cathinones with improved therapeutic potential and fewer adverse effects. Additionally, research can be conducted on the long-term effects of 1-(4-Methyl-pyridin-2-yl)-piperazine hydrochloride on mental and physical health to better understand its safety profile.

Scientific Research Applications

1-(4-Methyl-pyridin-2-yl)-piperazine hydrochloride has been used in scientific research to study its effects on the central nervous system. It has been found to act as a dopamine reuptake inhibitor and a norepinephrine reuptake inhibitor, which leads to an increase in the levels of these neurotransmitters in the brain. 1-(4-Methyl-pyridin-2-yl)-piperazine hydrochloride has also been shown to have affinity for the serotonin transporter, which may contribute to its psychoactive effects. Studies have also investigated the potential use of 1-(4-Methyl-pyridin-2-yl)-piperazine hydrochloride as a treatment for depression and other mood disorders.

properties

IUPAC Name

1-(4-methylpyridin-2-yl)piperazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3.ClH/c1-9-2-3-12-10(8-9)13-6-4-11-5-7-13;/h2-3,8,11H,4-7H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COMHYMSPSWPVIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)N2CCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00671794
Record name 1-(4-Methylpyridin-2-yl)piperazine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00671794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Methyl-pyridin-2-yl)-piperazine hydrochloride

CAS RN

1185306-81-3
Record name 1-(4-Methylpyridin-2-yl)piperazine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00671794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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